molecular formula C17H27BO5 B14788537 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B14788537
M. Wt: 322.2 g/mol
InChI Key: ZLVWCQWZWYKTNT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (1,2-diol) backbone and a highly substituted aryl group. Its structure includes a 3,4,5-trimethoxy-2,6-dimethylphenyl substituent, which imparts steric bulk and electron-donating properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula

C17H27BO5

Molecular Weight

322.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO5/c1-10-12(18-22-16(3,4)17(5,6)23-18)11(2)14(20-8)15(21-9)13(10)19-7/h1-9H3

InChI Key

ZLVWCQWZWYKTNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)OC)OC)OC)C

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and implications for medicinal chemistry.

  • Molecular Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 2304633-81-4

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as DNA. The presence of methoxy groups enhances its electrophilicity, which may facilitate DNA cross-linking and subsequent cellular effects.

Anticancer Properties

Research has indicated that compounds similar to 4,4,5,5-tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Mechanistic Insights : The compound induces DNA interstrand cross-linking (ICL), which is a mechanism often exploited by chemotherapeutic agents. The formation of ICLs can lead to cell cycle arrest and apoptosis in cancer cells .

Selectivity and Toxicity

The selectivity of the compound for cancer cells over normal cells is an important feature that enhances its potential as a therapeutic agent. Studies have demonstrated that compounds with similar structures can induce H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes, indicating DNA damage correlating with cell death .

Case Studies

  • Study on Quinone Methide Precursors : A study evaluated the efficacy of various arylboronate compounds in inducing DNA damage in cancer cells. The results indicated that compounds with electron-donating groups showed enhanced anticancer activity due to improved stability and reactivity towards DNA .
  • Comparison with Other Compounds : In comparative studies with other arylboronates, it was noted that the presence of multiple methoxy groups significantly affected the stability and reactivity of these compounds towards biological targets .

Data Table: Biological Activity Overview

Compound NameCAS NumberMolecular WeightAnticancer ActivitySelectivityMechanism of Action
4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxy-2,6-dimethylphenyl)-1,3,2-dioxaborolane2304633-81-4248.13 g/molYesHighDNA Interstrand Cross-Linking
Related Arylboronate CompoundVariousVariesYesModerateReactive Intermediate Formation

Comparison with Similar Compounds

Key Characteristics :

  • CAS Number : Referenced under product codes in commercial catalogs (e.g., CymitQuimica Ref: 10-F608652) .
  • Molecular Formula : Likely C₁₉H₂₉BO₅ (based on analogous structures in ).
  • Applications: Potential use in drug discovery and organic electronics due to its stability and compatibility with transition-metal catalysts.

Comparison with Structurally Similar Boronic Esters

Substituent Effects on Reactivity and Stability

The aryl substituent’s electronic and steric properties significantly influence the reactivity of boronic esters in cross-coupling reactions. Below is a comparative analysis:

Compound Substituents Reactivity Stability Key Applications Evidence
Target Compound 3,4,5-Trimethoxy-2,6-dimethylphenyl Moderate (electron-donating groups slow transmetalation) High (steric protection from methyl/methoxy groups) Pharmaceuticals, agrochemicals
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Dichloro-3,5-dimethoxyphenyl High (electron-withdrawing Cl enhances electrophilicity) Moderate (Cl reduces steric bulk) Anticancer indazole derivatives
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-... 3,4,5-Trifluorophenyl Very High (strong electron-withdrawing F) Low (prone to hydrolysis) OLED materials
2-(2-Methylbenzo[b]thiophen-3-yl)-... 2-Methylbenzo[b]thiophene Moderate (thiophene enhances conjugation) High (sulfur stabilizes boron) Optoelectronic polymers

Key Findings :

  • Electron-Donating Groups (e.g., methoxy, methyl): Reduce reactivity but improve stability by shielding the boron center .
  • Electron-Withdrawing Groups (e.g., Cl, F): Increase reactivity but may compromise stability due to reduced steric protection .
  • Heteroaromatic Groups (e.g., thiophene): Balance reactivity and stability while enabling applications in materials science .

Trends :

  • Halogenated precursors (e.g., bromoarenes) generally achieve higher yields (>80%) due to established coupling protocols .
  • Multi-substituted aryl groups (e.g., 3,4,5-trimethoxy) require stringent purification, reducing yields slightly .

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